N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
Description
This compound belongs to the class of pyridine dicarboxamides, which are characterized by the presence of two carboxamide groups attached to a pyridine ring
Properties
IUPAC Name |
2-N,5-N-bis(2-ethoxyphenyl)pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-3-29-20-11-7-5-9-17(20)25-22(27)16-13-14-19(24-15-16)23(28)26-18-10-6-8-12-21(18)30-4-2/h5-15H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWKFXZAHDMBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid and 2-ethoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bonds. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide groups to amine groups.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carboxamide groups converted to amine groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxyphenyl groups.
Scientific Research Applications
N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its carboxamide and pyridine groups, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
N2,N5-BIS(2-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with methoxy groups instead of ethoxy groups.
N2,N5-BIS(2-HYDROXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with hydroxy groups instead of ethoxy groups.
N2,N5-BIS(2-CHLOROPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with chloro groups instead of ethoxy groups.
Uniqueness
N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of ethoxyphenyl groups, which can enhance its solubility and reactivity compared to other similar compounds. The ethoxy groups can also influence the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
